1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride
Description
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]oct-6-ene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-8(2)9-10(7-11-9)5-3-4-6-10;/h3-4,8-9,11H,5-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXIQPOYRLMTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable azaspiro precursor with isopropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3 in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride with analogous spirocyclic and azaspiro compounds, focusing on structural features, commercial availability, and functional properties.
Spirocyclic Azaspiro Compounds
Key Findings :
- Spiro Ring Size: The spiro[3.4] system confers distinct conformational constraints compared to larger systems (e.g., spiro[4.4] in 7-Thia-1-azaspiro[4.4]nonane-2,4-dione), influencing binding affinity and metabolic stability .
- Functional Groups : Carboxylic acid derivatives (e.g., 2-azaspiro[3.4]octane-1-carboxylic acid HCl) exhibit higher polarity, favoring aqueous solubility but reducing bioavailability in hydrophobic environments .
Substituted Azaspiro Derivatives
Key Findings :
- Hydrophilic Modifications: Hydroxyl and amino substituents (e.g., in rac-tert-butyl derivatives) enhance solubility and enable hydrogen bonding, critical for target engagement in aqueous environments .
Biological Activity
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride, identified by CAS number 1955524-17-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on diverse research findings.
- Molecular Formula : C₁₀H₁₈ClN
- Molecular Weight : 187.71 g/mol
- CAS Number : 1955524-17-0
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic structure, which is crucial for its biological activity. The specific synthetic pathways can vary and often involve the use of various reagents and solvents to achieve the desired purity and yield.
Enzyme Inhibition
Research has indicated that compounds with similar spiro structures exhibit significant inhibitory activity against various enzymes, particularly those involved in steroid metabolism. For instance, derivatives of thiazolones containing spiro systems have shown considerable inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) types 1 and 2, which play critical roles in glucocorticoid metabolism.
| Compound | % Inhibition of 11β-HSD1 at 10 µM | % Inhibition of 11β-HSD2 at 10 µM |
|---|---|---|
| Spiro derivative | 54.53% | 17.35% |
| Ethyl group variant | N/A | 47.08% |
| n-Propyl group variant | N/A | 54.59% |
These findings suggest that similar compounds may also exhibit promising inhibitory effects on these enzymes, potentially impacting tumor growth and progression due to their role in regulating cortisol levels .
Antitumor Activity
The potential antitumor activity of spirocyclic compounds has been supported by studies indicating that inhibition of 11β-HSD enzymes can enhance the antiproliferative effects of glucocorticoids in cancer cells. For example, in colorectal cancer models, inhibition of COX-2 dependent pathways has been linked to reduced tumor growth and metastasis .
Antiviral and Antibacterial Properties
In addition to antitumor activity, compounds similar to this compound have exhibited antiviral and antibacterial properties in vitro. The mechanisms underlying these effects are still under investigation but may involve interference with viral replication or bacterial growth pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of spirocyclic compounds:
- Case Study on Cancer Treatment : A study demonstrated that a spiro compound significantly inhibited tumor growth in mouse models when combined with glucocorticoid therapy, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.
- Antiviral Activity Assessment : Another investigation into a related spiro compound showed promising results against viral pathogens in cell cultures, indicating potential for development as antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
